5-Amino-2-(benzylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(benzylamino)benzonitrile: is an organic compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is a solid substance that appears as a white crystalline powder and is stable at room temperature. This compound is soluble in some organic solvents such as chloroform and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzylamino)benzonitrile typically involves the reaction of 5-amino-2-nitrobenzonitrile with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-(benzylamino)benzonitrile can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Biology: In biological research, this compound is used to study the interactions of nitrile-containing compounds with biological systems. It serves as a model compound for understanding the behavior of nitriles in biological environments.
Mechanism of Action
The mechanism of action of 5-Amino-2-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Amino-2-(methylamino)benzonitrile
- 5-Amino-2-(ethylamino)benzonitrile
- 5-Amino-2-(propylamino)benzonitrile
Comparison: 5-Amino-2-(benzylamino)benzonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and physical properties compared to its analogs. The benzyl group enhances the compound’s lipophilicity and can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2-(benzylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDKWLZMPOXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589876 |
Source
|
Record name | 5-Amino-2-(benzylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952917-89-4 |
Source
|
Record name | 5-Amino-2-(benzylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.